

Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetaldehyde*

Cat. No.: *B1585835*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is an aromatic aldehyde utilized primarily as a fragrance ingredient in a variety of consumer products.^{[1][2]} Its characteristic green, floral, and fresh scent contributes to the "outdoors" character of perfumes.^[3] As with any chemical intended for widespread use, a thorough understanding of its biological activity and toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the known biological effects and toxicity of **phenoxyacetaldehyde**, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of **phenoxyacetaldehyde** has been evaluated across several key endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.^[4] Much of the available data is derived from studies conducted by the Research Institute for Fragrance Materials (RIFM).^[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for **phenoxyacetaldehyde**. For some endpoints, data from the read-across analog phenylacetaldehyde (CAS No. 122-78-1) has been used to inform the safety assessment.[\[4\]](#)

Table 1: Genotoxicity Data for **Phenoxyacetaldehyde**

Assay Type	Test System	Concentration/Dose Range	Metabolic Activation (S9)	Results	Conclusion
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA)	Up to 5000 µg/plate	With and without	No increase in revertant colonies	Not mutagenic [4]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	Up to 800 µg/mL	With and without	No increase in micronucleated cells	Not clastogenic [4]

Table 2: Repeated Dose and Reproductive Toxicity Data

Endpoint	Study Type	Species	Route	NOAEL (No-Observed-Adverse-Effect Level)	Data Source
Repeated Dose Toxicity	OECD 422	Rat	Oral (gavage)	33.33 mg/kg/day	Read-across from phenylacetaldhyde[4]
Reproductive Toxicity	OECD 422	Rat	Oral (gavage)	100 mg/kg/day	Read-across from phenylacetaldhyde[4]

Table 3: Skin Sensitization Data

Assay Type	Endpoint	Value	Conclusion
Direct Peptide Reactivity Assay (DPRA)	Cysteine and Lysine Depletion	Data not publicly available	Supports skin sensitization potential assessment[5][6]
Human Cell Line Activation Test (h-CLAT)	CD86/CD54 Expression	Data not publicly available	Supports skin sensitization potential assessment[7][8][9]
Overall Assessment	NESIL (No Expected Sensitization Induction Level)	590 µg/cm ²	Considered a potential skin sensitizer[4]

Table 4: Other Toxicological Endpoints

Endpoint	Method	Result	Conclusion
Phototoxicity/Photoallergenicity	UV/Vis Spectra	No significant absorbance in the relevant UV range	Not expected to be phototoxic/photoallergenic[4]
Local Respiratory Toxicity	Threshold of Toxicological Concern (TTC)	Exposure is below the TTC for a Cramer Class III material	Low concern at current exposure levels[4]
Acute Oral Toxicity	Not specified	LD50 > 5000 mg/kg (for a 50% solution in peomosa)	Low acute oral toxicity[3]

Biological Activity

Currently, there is limited publicly available information on the specific biological or pharmacological activities of **phenoxyacetaldehyde** beyond its use as a fragrance. Aromatic aldehydes, in general, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] However, specific studies on **phenoxyacetaldehyde** for these endpoints are lacking.

The primary biological interaction of concern from a toxicological perspective is its potential to act as an electrophile. The aldehyde functional group can react with nucleophilic residues on macromolecules such as proteins and DNA.[13][14][15][16] This reactivity is the basis for its skin sensitization potential and is a common mechanism of toxicity for many aldehydes.[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[17][18][19][20][21]

- Test Strains: At least five strains of *Salmonella typhimurium* and/or *Escherichia coli* are used, which are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).[17]
- Exposure: The test substance is applied to the bacterial cultures at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[17][18]
- Method: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[18]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[18]
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential. [19]

In Vitro Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage in mammalian cells.[22][23][24][25][26]

- Cell Cultures: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are used.[22][23]
- Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).[22]
- Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the analysis of cells that have completed one round of mitosis.[24]
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole

chromosomes).[24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneuploid activity.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - Based on OECD 422

This study provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction.[1][27][28][29]

- Animals: Typically, Sprague-Dawley rats are used.[27]
- Dosing: The test substance is administered daily via oral gavage to at least three dose groups and a control group of male and female rats for a specified period. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[1][28]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[29]
- Mating and Reproduction: Animals are mated to assess reproductive performance, including fertility, gestation, and parturition. The offspring are examined for viability and growth.[1]
- Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[1]

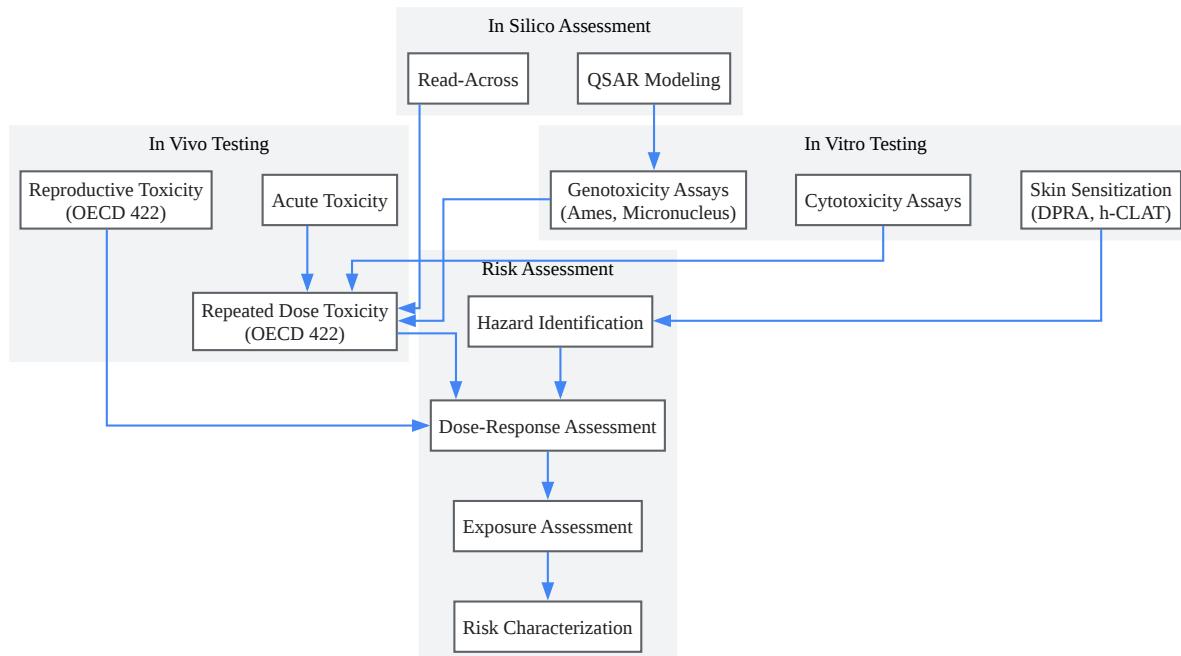
Direct Peptide Reactivity Assay (DPRA) - Based on OECD 442C

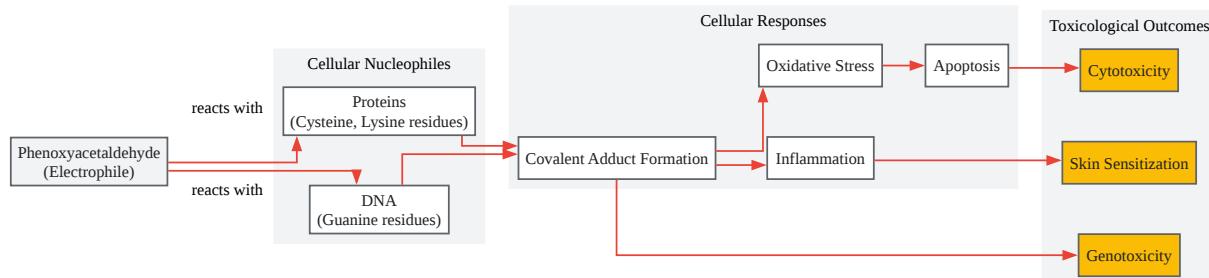
This in chemico assay assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[5][6][30][31][32]

- Reagents: Synthetic heptapeptides containing either cysteine or lysine are used.[30]
- Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C. [5]

- Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
- Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
- Prediction Model: The depletion values are used in a prediction model to categorize the substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[5]

Human Cell Line Activation Test (h-CLAT) - Based on OECD 442E


This in vitro assay identifies skin sensitizers by measuring the expression of cell surface markers associated with dendritic cell activation.[7][8][9][33][34]


- Cell Line: The human monocytic leukemia cell line THP-1 is used.[7][33]
- Exposure: THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.[9]
- Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[9]
- Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.[7]
- Evaluation: A significant upregulation of CD86 and/or CD54 expression compared to the vehicle control indicates a positive response for skin sensitization.[8]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for toxicity testing and a conceptual model for the mechanism of aldehyde toxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Phenoxyacetaldehyde | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenoxyacetaldehyde 50% in peomosa, 2120-70-9 [thegoodsentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. sensitization-test.com [sensitization-test.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. iivs.org [iivs.org]
- 8. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]

- 9. Human Cell Line Activation Test | CPTSM Labs [cptclabs.com]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
- 11. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the potent antibacterial, antibiofilm, antidiabetic, and antioxidant activities of biosynthesized iron oxide nanoparticles: recyclable catalyst for ammonoxidation of aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [pubs.acs.org](#) [pubs.acs.org]
- 14. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [pubs.acs.org](#) [pubs.acs.org]
- 17. [nib.si](#) [nib.si]
- 18. [oecd.org](#) [oecd.org]
- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 20. [oecd.org](#) [oecd.org]
- 21. [toxicoop.com](#) [toxicoop.com]
- 22. [criver.com](#) [criver.com]
- 23. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [nucro-technics.com](#) [nucro-technics.com]
- 25. [oecd.org](#) [oecd.org]
- 26. [researchgate.net](#) [researchgate.net]
- 27. [catalog.labcorp.com](#) [catalog.labcorp.com]
- 28. [oecd.org](#) [oecd.org]
- 29. [ntp.niehs.nih.gov](#) [ntp.niehs.nih.gov]
- 30. [jeodpp.jrc.ec.europa.eu](#) [jeodpp.jrc.ec.europa.eu]
- 31. [tandfonline.com](#) [tandfonline.com]

- 32. shimadzu.com [shimadzu.com]
- 33. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585835#biological-activity-and-toxicity-of-phenoxyacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com